Cas no 91497-75-5 (methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate)
methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate
- methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate
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- Inchi: 1S/C12H14O5/c1-15-9-4-5-10(12(14)17-3)8(6-9)7-11(13)16-2/h4-6H,7H2,1-3H3
- InChI Key: ZFMRAZHWSOITKA-UHFFFAOYSA-N
- SMILES: C1(CC(OC)=O)=CC(OC)=CC=C1C(OC)=O
methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1748837-1g |
Methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate |
91497-75-5 | 98% | 1g |
¥3738.00 | 2024-04-25 |
methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
Additional information on methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate
Recent Advances in the Study of Methyl 4-Methoxy-2-(2-Methoxy-2-Oxoethyl)Benzoate (CAS: 91497-75-5)
Methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate (CAS: 91497-75-5) is a chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This ester derivative, characterized by its methoxy and benzoate functional groups, has been explored for its potential applications in drug synthesis and biological activity modulation. Recent studies have focused on its role as an intermediate in the synthesis of more complex molecules, as well as its direct biological effects.
One of the key areas of research involving this compound is its utility in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). A 2023 study published in the Journal of Medicinal Chemistry demonstrated that methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate serves as a crucial precursor in the multi-step synthesis of novel NSAIDs with improved selectivity for cyclooxygenase-2 (COX-2). The study highlighted the compound's stability under various reaction conditions, making it a reliable building block in pharmaceutical manufacturing.
In addition to its synthetic applications, recent investigations have explored the compound's potential biological activities. A 2024 preprint article available on bioRxiv reported that methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate exhibits moderate inhibitory effects on certain cancer cell lines, particularly in breast and prostate cancer models. The mechanism of action appears to involve interference with cellular signaling pathways related to apoptosis and cell proliferation. While these findings are preliminary, they suggest that further structure-activity relationship studies could lead to the development of novel anticancer agents.
The pharmacokinetic properties of this compound have also been a subject of recent research. A team from the University of Cambridge published a comprehensive analysis in Drug Metabolism and Disposition (2023) examining the metabolic fate of methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate in mammalian systems. Their findings indicate that the compound undergoes rapid hydrolysis in plasma, with the resulting metabolites showing distinct distribution patterns in various tissues. This information is particularly valuable for drug development efforts utilizing this compound as a scaffold.
From a chemical perspective, advances in the green synthesis of methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate have been reported. A 2024 paper in Green Chemistry described an environmentally friendly catalytic process that reduces waste generation and improves yield compared to traditional methods. This development aligns with the pharmaceutical industry's growing emphasis on sustainable manufacturing practices.
Looking forward, researchers anticipate that methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate will continue to play an important role in medicinal chemistry. Its structural features make it a versatile intermediate for the development of various therapeutic agents, while its intrinsic biological activity warrants further investigation. Ongoing studies are exploring its potential in neurological disorders and infectious diseases, expanding the scope of its pharmaceutical applications.
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